REACTION_CXSMILES
|
[N+:1]([CH:4]([CH3:16])[CH2:5][O:6][CH:7]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH2:9][C:8]1([CH3:15])[CH3:14])([O-])=O>CO.[Ni]>[NH2:1][CH:4]([CH3:16])[CH2:5][O:6][CH:7]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH2:9][C:8]1([CH3:15])[CH3:14]
|
Name
|
1-(2-Nitropropoxy)-2,2,5,5-tetramethylcyclopentane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(COC1C(CCC1(C)C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(COC1C(CCC1(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |